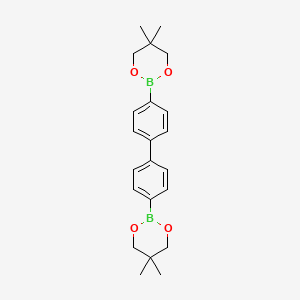

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

Description

Historical context and development of organoboron chemistry

The foundation of organoboron chemistry traces back to Edward Frankland's pioneering work in 1862, when he first prepared organoboron compounds and described "a new series of organic compounds containing boron". Frankland's initial investigations involved the reaction of zincethyl with boracic ether, leading to the formation of boric ethide, marking the first systematic study of carbon-boron bond formation. This groundbreaking work established the fundamental principles that would later enable the development of more sophisticated organoboron compounds like 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl.

The field remained relatively dormant for nearly a century until Herbert Charles Brown's revolutionary discoveries in the 1950s transformed organoboron chemistry into a central discipline in organic synthesis. Brown's accidental discovery of the hydroboration reaction occurred when his colleague, Dr. B. C. Subba Rao, observed an unusual reaction between sodium borohydride and ethyl oleate, leading to the formation of organoborane products that could be oxidized to alcohols. This serendipitous discovery opened the door to the modern era of organoboron chemistry, for which Brown was awarded the Nobel Prize in Chemistry in 1979.

The development of organoboron chemistry continued to evolve throughout the twentieth century, with significant advances in understanding the unique properties of the carbon-boron bond. The bond exhibits low polarity due to the similar electronegativities of carbon (2.55) and boron (2.04), resulting in compounds that are generally stable yet easily oxidized. This fundamental property became crucial in developing compounds like this compound, where the boronate ester groups provide both stability and reactivity. The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction developed in 1981, further elevated the importance of organoboron compounds in synthetic chemistry.

Contemporary organoboron chemistry has witnessed explosive growth, with applications extending far beyond traditional organic synthesis into materials science, catalysis, and pharmaceutical development. The field has embraced photoinduced reactions and catalyst-controlled transformations, enabling more sophisticated approaches to molecular construction. Modern organoboron compounds serve as versatile nucleophilic coupling partners in carbon-carbon bond formation reactions and as synthetic intermediates derived from hydroboration and carboboration processes. This rich historical context provides the foundation for understanding the significance of specialized compounds like this compound in contemporary chemical research.

Significance of biphenyl-based boronate esters in chemical research

Biphenyl-based boronate esters occupy a privileged position in modern chemical research due to their unique structural features and versatile reactivity profiles. These compounds combine the rigid, planar biphenyl scaffold with the dynamic nature of boronate ester functionality, creating molecules that are particularly valuable in materials science and synthetic chemistry applications. The biphenyl core provides structural rigidity and extended conjugation, while the boronate ester groups offer sites for further chemical transformation and cross-coupling reactions.

In the realm of organic electronics, biphenyl-based boronate esters like this compound have found significant applications in the development of organic light-emitting diodes and organic photovoltaics. These compounds enhance the efficiency and stability of electronic devices through their ability to participate in controlled polymerization reactions and form well-defined conjugated systems. The biphenyl framework facilitates charge transport and light emission properties, while the boronate ester groups enable precise molecular assembly and device fabrication.

Material science applications represent another crucial area where biphenyl-based boronate esters demonstrate exceptional utility. These compounds serve as building blocks for creating advanced materials with enhanced thermal stability and mechanical strength, making them valuable in the production of high-performance polymers. The dynamic nature of boronate ester bonds enables the formation of vitrimers and self-healing materials, where the ability to undergo reversible bond formation and cleavage provides materials with adaptive properties. The activation energy for boronate ester metathesis reactions has been determined to be approximately 23.6 kilojoules per mole for six-membered ester systems, enabling controlled material restructuring under specific conditions.

Chemical synthesis applications further highlight the importance of biphenyl-based boronate esters in cross-coupling reactions. These compounds are employed in various synthetic pathways, particularly in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules in pharmaceutical and agrochemical development. The biphenyl structure allows for the formation of extended conjugated systems and biaryl compounds, while the boronate ester groups provide the necessary reactivity for palladium-catalyzed cross-coupling processes. The ability to form carbon-carbon bonds efficiently under mild conditions makes these compounds indispensable tools in modern synthetic chemistry.

Research and development efforts continue to explore new applications for biphenyl-based boronate esters in nanotechnology and precision medicine. These compounds play crucial roles in the fabrication of nanostructured materials for drug delivery systems and targeted therapies, offering advantages in precision medicine applications. The controlled release and targeting capabilities enabled by boronate ester chemistry provide new opportunities for therapeutic development, while the structural diversity possible with biphenyl scaffolds allows for fine-tuning of molecular properties and biological activities.

Nomenclature and structural classification

The systematic nomenclature of this compound reflects its complex molecular architecture and provides insight into its structural organization. The compound's name indicates the presence of two identical boronate ester groups attached to the 4 and 4' positions of a biphenyl core. Each boronate ester consists of a six-membered dioxaborinane ring, specifically the 5,5-dimethyl-1,3,2-dioxaborinan-2-yl substituent, which represents the neopentyl glycol ester of a boronic acid functionality.

The molecular formula C₂₂H₂₈B₂O₄ reveals the compound's composition, with a molecular weight of 378.1 grams per mole. The structure features two boron atoms, each incorporated into a six-membered heterocyclic ring system that includes two oxygen atoms and three carbon atoms. The dioxaborinane classification places this compound within the broader category of cyclic boronate esters, specifically those containing six-membered rings. This structural classification distinguishes it from five-membered dioxaborolane systems and highlights the specific geometric and electronic properties associated with the six-membered ring framework.

Table 1: Structural Classification and Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈B₂O₄ |

| Molecular Weight | 378.1 g/mol |

| Chemical Abstract Service Number | 5487-93-4 |

| International Union of Pure and Applied Chemistry Name | 2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |

| Ring System Classification | Dioxaborinane (six-membered) |

| Boron Oxidation State | +3 |

| Stereochemistry | Achiral due to molecular symmetry |

The stereochemical considerations for this compound reveal an achiral molecular structure due to the inherent symmetry of the biphenyl core and the identical nature of the two boronate ester substituents. The dioxaborinane rings adopt chair conformations similar to cyclohexane derivatives, with the geminal dimethyl groups at the 5-position providing conformational rigidity and steric protection for the boron centers. This structural feature contributes to the compound's stability and handling characteristics compared to less sterically hindered boronate esters.

The systematic nomenclature also encompasses alternative naming conventions that reflect different aspects of the molecular structure. The compound may be referred to as 4,4'-Biphenyldiboronic Acid Bis(neopentyl Glycol) Ester, which emphasizes its relationship to the parent diboronic acid and the specific diol used in esterification. This nomenclature highlights the synthetic origin of the compound and its classification as a protected form of the corresponding diboronic acid, where the boronic acid functionalities are masked as stable cyclic esters.

The structural classification of this compound within the broader context of organoboron chemistry places it among the most synthetically useful boronate esters. The combination of aromatic character from the biphenyl core and the dynamic covalent nature of the boronate ester bonds creates a molecule that bridges the gap between stable aromatic compounds and reactive boron-containing intermediates. This dual character enables the compound to function effectively in both materials applications, where stability is paramount, and synthetic applications, where controlled reactivity is essential.

Relationship to parent compound 4,4'-biphenyldiboronic acid

The relationship between this compound and its parent compound 4,4'-biphenyldiboronic acid represents a fundamental example of boronic acid protection chemistry and the enhancement of molecular properties through esterification. The parent diboronic acid, with the molecular formula C₁₂H₁₂B₂O₄, contains two boronic acid functionalities (RB(OH)₂) directly attached to the 4 and 4' positions of the biphenyl framework. This parent compound serves as a crucial building block in organic synthesis, particularly for cross-coupling reactions and materials chemistry applications.

The transformation from the parent diboronic acid to the protected boronate ester involves the condensation reaction between the boronic acid groups and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This esterification process converts the hydrolytically sensitive boronic acid functionalities into more stable six-membered cyclic boronate esters. The reaction proceeds through the formation of tetrahedral boron intermediates, followed by elimination of water to yield the thermodynamically favored six-membered dioxaborinane rings. The use of neopentyl glycol as the protecting diol is particularly advantageous due to the presence of geminal dimethyl groups, which provide steric hindrance and enhance the stability of the resulting boronate ester.

Table 2: Comparative Analysis of Parent and Ester Compounds

| Property | 4,4'-Biphenyldiboronic Acid | This compound |

|---|---|---|

| Molecular Formula | C₁₂H₁₂B₂O₄ | C₂₂H₂₈B₂O₄ |

| Molecular Weight | 241.85 g/mol | 378.1 g/mol |

| Hydrolytic Stability | Low | High |

| Air Stability | Moderate | High |

| Solubility in Organic Solvents | Limited | Enhanced |

| Cross-coupling Reactivity | Direct | Requires deprotection |

| Storage Requirements | Inert atmosphere | Ambient conditions |

The enhanced stability profile of this compound compared to its parent diboronic acid represents one of the most significant advantages of the esterification process. Boronic acids are known to undergo autooxidation in air, particularly in the presence of moisture, leading to the formation of boroxines and other degradation products. The cyclic boronate ester structure provides protection against these degradation pathways, enabling the compound to be stored and handled under ambient conditions without significant decomposition. This stability enhancement is particularly important for commercial applications and synthetic procedures that require reliable reagent performance.

The electronic properties of the two compounds also differ significantly due to the changed bonding environment around the boron centers. In the parent diboronic acid, the boron atoms maintain their trivalent, electron-deficient character with direct hydroxyl substitution, resulting in Lewis acidic behavior and the ability to form complexes with Lewis bases. The esterification process modifies this electronic environment by incorporating the boron atoms into six-membered rings with decreased Lewis acidity. This change affects the compound's reactivity profile and coordination chemistry, requiring specific conditions for deprotection and subsequent cross-coupling reactions.

Properties

IUPAC Name |

2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXUWONHNYJPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCC(CO4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581740 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-93-4 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5487-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl typically involves the reaction of biphenyl derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: It can be reduced to form boron hydrides or other reduced boron species.

Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron hydrides .

Scientific Research Applications

4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of organic semiconductors and other advanced materials

Biology: The compound is used in the development of boron-containing drugs and as a reagent in biochemical assays

Industry: The compound is used in the production of polymers and other materials with specific electronic properties

Mechanism of Action

The mechanism of action of 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl involves its ability to form stable complexes with various substrates. The boron atoms in the compound can interact with nucleophiles, such as hydroxyl or amino groups, to form boronate esters or other boron-containing derivatives . These interactions are crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Biphenyl Diboronate Family

The following table summarizes key structural and functional differences between 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl and its analogues:

Key Observations :

- Substituent Position : The 4,4' substitution in the target compound maximizes conjugation, enhancing electronic properties for optoelectronic applications. In contrast, 2,2' and 3,3' isomers (e.g., CAS 398128-09-1 and 850264-92-5) exhibit steric hindrance, reducing planarity and limiting charge transport efficiency .

- Boronate Ester Type : Neopentyl glycol esters (as in the target compound) offer superior hydrolytic stability compared to pinacol esters due to the bulky methyl groups, which shield the boron center from nucleophilic attack . Pinacol-derived analogues (e.g., CAS 398128-09-1) are more reactive in Suzuki-Miyaura cross-coupling reactions but require stringent anhydrous conditions .

Physicochemical and Stability Data

Biological Activity

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is a boron-containing compound that has garnered attention in various fields, including organic synthesis, materials science, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C22H28B2O4

- Molecular Weight : 378.08 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 248°C

- Solubility : Insoluble in water; soluble in toluene

The biological activity of this compound primarily stems from its ability to form stable complexes with various substrates. The boron atoms can interact with nucleophiles such as hydroxyl or amino groups to create boronate esters. This property is particularly useful in drug design and biochemical assays.

1. Drug Development

Research has indicated that compounds similar to this compound are being explored for their potential as drug candidates. The compound's ability to form boronate esters allows it to act as a precursor for boron-containing drugs that may exhibit unique pharmacological properties.

2. Organic Electronics

The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), enhancing the efficiency and stability of these devices due to its electronic properties.

3. Nanotechnology

In nanotechnology, this compound plays a role in the fabrication of nanostructured materials for drug delivery systems and targeted therapies. Its chemical stability and reactivity make it suitable for precision medicine applications.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| 4,4'-Biphenyldiboronic Acid | Lacks dioxaborinan rings | Primarily used for cross-coupling reactions |

| 2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Similar applications but different stability profile | More reactive under certain conditions |

Q & A

Q. What are the common synthetic routes for preparing 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of biphenyl derivatives. For example, nickel-catalyzed borylation of halogenated biphenyl precursors under inert atmospheres (e.g., using Schlenk techniques) has achieved yields up to 85% with 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands and magnesium in tetrahydrofuran at 135°C for 36 hours . Rhodium-catalyzed enantioselective reactions with chiral ligands like (R)-BINAP in 1,4-dioxane at 60°C for 20 hours are also effective but yield lower efficiency (~56%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR to confirm boronate ester formation (δ ~30-35 ppm) and ¹H/¹³C NMR for aromatic proton and carbon environments .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., >98% purity criteria) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₂₀H₂₈B₂O₄, exact mass 378.2 g/mol) .

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions under inert gas (N₂/Ar) due to air-sensitive boronate esters .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How does the steric and electronic environment of the dioxaborinane rings influence cross-coupling reactivity?

The 5,5-dimethyl groups on the dioxaborinane rings enhance steric protection, stabilizing the boronate ester against protodeboronation. This steric bulk can reduce unwanted side reactions in Pd-catalyzed couplings but may lower reactivity with bulky substrates. Electronic effects from the biphenyl backbone improve conjugation, facilitating transmetallation steps in Suzuki reactions .

Q. What strategies optimize catalytic systems for asymmetric synthesis using this compound?

- Ligand Design : Chiral phosphine ligands (e.g., (R)-BINAP) paired with Rh(I) catalysts improve enantioselectivity in arylboration reactions .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing charged intermediates .

- Temperature Control : Lower temperatures (e.g., 60°C vs. 135°C) favor stereochemical control but require longer reaction times .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in yields or selectivity often arise from:

- Catalyst Loading : Higher Ni/Rh catalyst concentrations (5-10 mol%) may improve turnover but increase costs .

- Substrate Purity : Trace moisture or oxygen degrades boronate esters, necessitating rigorous drying of solvents/substrates .

- Analytical Variability : Cross-validate results using multiple techniques (e.g., GC-MS vs. HPLC) to confirm product identity .

Q. What are the applications of this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.